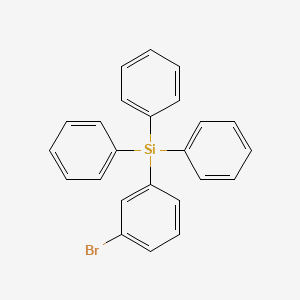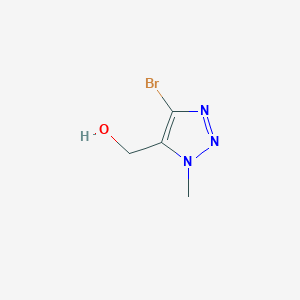
1-Bromopentadecane-D31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromopentadecane-D31 is the deuterium labeled 1-Bromopentadecane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of this compound is C15D31Br . The average mass is 322.502 Da and the monoisotopic mass is 321.355499 Da .Applications De Recherche Scientifique
Synthesis and Preparation
- Hexadecene can be treated with ozone at low temperatures to form its ozonide, which is then reduced to 1-pentadecanol. This pentadecanol can be converted into 1-Bromopentadecane via bromination. This process has advantages in terms of cost, pollution reduction, and manipulation over traditional synthesis methods for certain alkyl halides (Wang Zhe, 2000).
Chemical Reactions and Properties
- Research involving the Grignard addition of vinylmagnesium bromide to complex diones showed regiospecificity, leading to single hemiketal adducts. This study helps in understanding the structural aspects and reaction pathways of such compounds (A. P. Marchand et al., 2001).
- A study of the reactions of 2-bromopropene radical cation with amines, using FT-ICR spectrometry and molecular orbital calculations, provides insights into the behavior of brominated compounds in complex chemical reactions (M. Büchner & H. Grützmacher, 2003).
Molecular Structure and Vibrational Studies
- Investigations into the molecular structure and vibrational properties of bromine-containing molecules like 2-bromo-1, 4-dichlorobenzene (BDB) help in understanding the electronic density and reactivity of such compounds (P. Vennila et al., 2018).
- Studies on rotational isomerism and vibration spectra of 1-bromo-, 1-chloro-, and 1-iodopentanes have contributed to a deeper understanding of the isomers present in various states of these molecules (Hiroatsu Matsuura et al., 1979).
Spectroscopic Analysis
- FT-IR and FT-Raman spectroscopic studies of 1-bromo-3-fluorobenzene provide insights into the electronic properties and structure of bromine-containing molecules, which are essential for understanding their reactivity and potential applications (D. Mahadevan et al., 2011).
Safety and Hazards
The safety data sheet for 1-Bromopentadecane (not the deuterium labeled version) suggests avoiding breathing vapors, mist, or gas. In case of skin contact, it’s advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Mécanisme D'action
Target of Action
1-Bromopentadecane-D31 is a deuterium-labeled compound Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium-labeled compounds are used as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The incorporation of deuterium into drug molecules can potentially affect various biochemical pathways, altering the pharmacokinetic and metabolic profiles of the drugs .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic profiles .
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer in drug development processes .
Analyse Biochimique
Biochemical Properties
1-Bromopentadecane-D31 plays a crucial role in biochemical reactions, particularly as a tracer in metabolic studies. It interacts with various enzymes and proteins, facilitating the study of metabolic pathways and enzyme kinetics. For instance, it can be used to investigate the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. The deuterium atoms in this compound can lead to a kinetic isotope effect, providing insights into the reaction mechanisms and the role of specific enzymes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect lipid metabolism by interacting with lipid-modifying enzymes. This interaction can alter the composition of cellular membranes, impacting cell signaling and membrane fluidity. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular function and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation, affecting the metabolism of other compounds. The deuterium atoms in this compound can also influence gene expression by altering the stability of mRNA transcripts, thereby modulating protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may not be immediately apparent. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects have been observed at high doses, including alterations in liver function and lipid metabolism. These dosage-dependent effects are essential for determining the safe and effective use of this compound in biochemical research .
Propriétés
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-SAQPIRCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


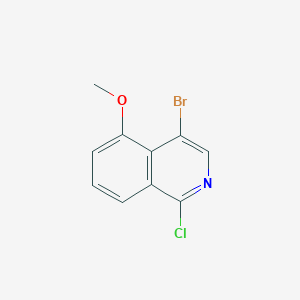
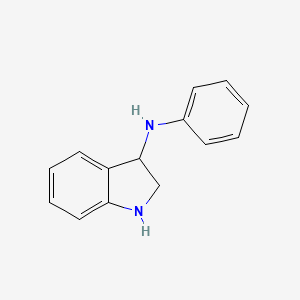
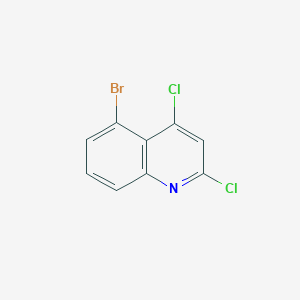
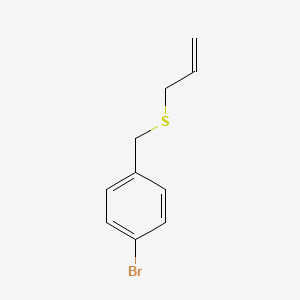
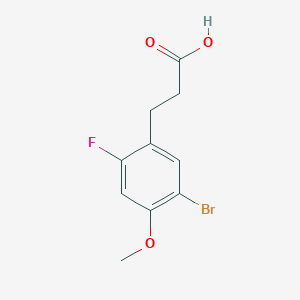

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)
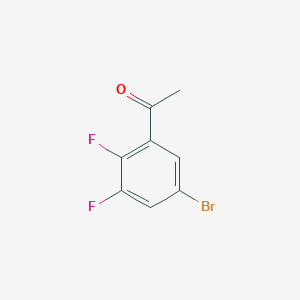

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)
